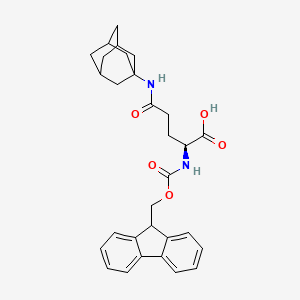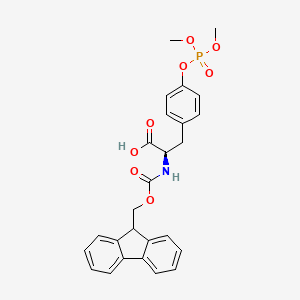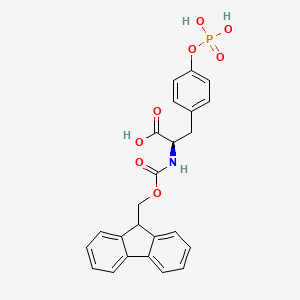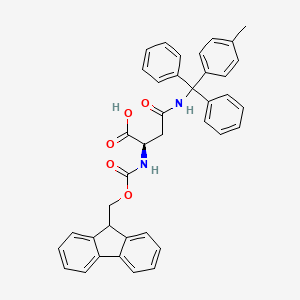
Fmoc-D-Asn(Mtt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Asn(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group, which safeguard the amino and side-chain functional groups, respectively, during peptide synthesis.
科学研究应用
Fmoc-D-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, allowing for the study of their structure and function.
Biology: The compound is used to create peptide libraries for screening biological activity and interactions.
Medicine: It is employed in the development of peptide-based therapeutics and diagnostics.
Industry: this compound is used in the production of custom peptides for various industrial applications, including enzyme inhibitors and receptor agonists.
作用机制
Target of Action
Fmoc-D-Asn(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It provides a protected form of the D-asparagine amino acid, which can be incorporated into peptides during synthesis .
Mode of Action
this compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group of the asparagine, preventing it from reacting prematurely during the synthesis process. Once the asparagine has been incorporated into the peptide chain at the desired location, the Fmoc group can be removed, allowing the peptide chain to continue to grow .
Biochemical Pathways
The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways, depending on their amino acid sequence .
Pharmacokinetics
Its properties in terms of solubility, stability, and reactivity in the context of peptide synthesis are more relevant .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the D-asparagine amino acid into the synthesized peptide at the desired location. This allows for the creation of peptides with specific amino acid sequences, which can be used in a variety of research and therapeutic applications .
Action Environment
The action of this compound is influenced by the conditions under which the peptide synthesis is carried out. Factors such as the temperature, pH, and the type of solvent used can all affect the efficiency of the synthesis process and the yield of the final product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn(Mtt)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side-chain amide group is then protected using the Mtt group, which is introduced by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of the compound. The use of high-purity reagents and solvents ensures the production of this compound with minimal impurities.
化学反应分析
Types of Reactions
Fmoc-D-Asn(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Mtt removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides, which can then be further elongated or modified in peptide synthesis.
相似化合物的比较
Similar Compounds
Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Mtt)-OH but uses a triphenylmethyl (Trt) protecting group instead of Mtt.
Fmoc-D-Gln(Mtt)-OH: A derivative of glutamine with similar protecting groups.
Fmoc-D-Asp(OtBu)-OH: Uses a tert-butyl (OtBu) protecting group for the side-chain carboxyl group of aspartic acid.
Uniqueness
This compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBWIYTHRCCFO-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
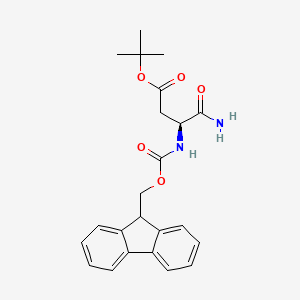
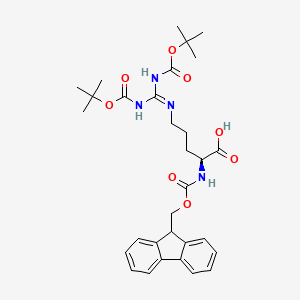
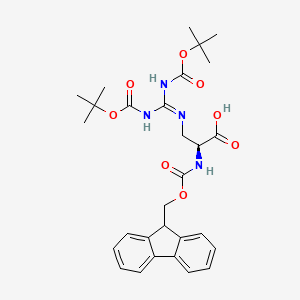
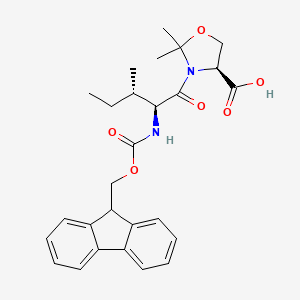
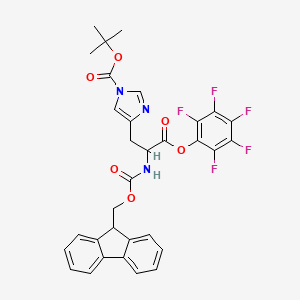
![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)
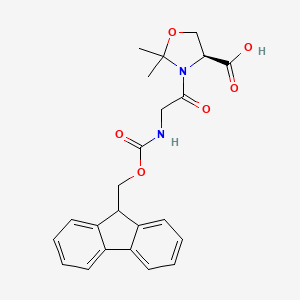
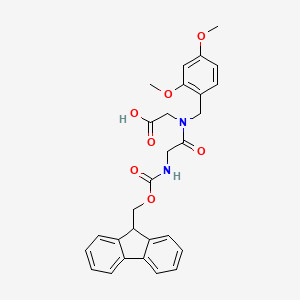
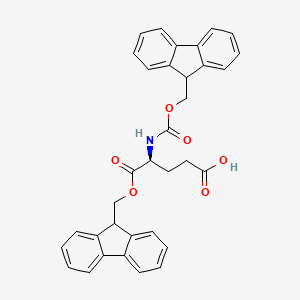
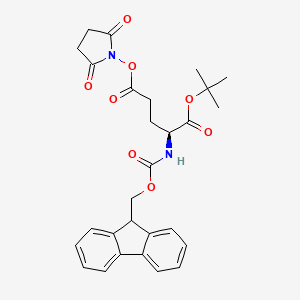
![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)
